Cas no 2137982-97-7 (1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide)
![1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2137982-97-7x500.png)
1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide
- EN300-739521
- 2137982-97-7
-
- インチ: 1S/C10H20N4O2S/c1-4-5-12-6-9-7-13-14(8(2)3)10(9)17(11,15)16/h7-8,12H,4-6H2,1-3H3,(H2,11,15,16)
- InChIKey: WYRLKOAMDGGTIW-UHFFFAOYSA-N
- SMILES: S(C1=C(C=NN1C(C)C)CNCCC)(N)(=O)=O
計算された属性
- 精确分子量: 260.13069707g/mol
- 同位素质量: 260.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 98.4Ų
1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739521-1.0g |
1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide |
2137982-97-7 | 1g |
$0.0 | 2023-06-06 |
1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. Back matter
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamideに関する追加情報
1-(Propan-2-yl)-4-[(Propylamino)methyl]-1H-pyrazole-5-sulfonamide: A Comprehensive Overview
1-(Propan-2-yl)-4-[(Propylamino)methyl]-1H-pyrazole-5-sulfonamide, with the CAS number 2137982-97-7, is a chemically synthesized compound that has garnered significant attention in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structural features, which include a pyrazole ring, a sulfonamide group, and an alkyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a promising candidate for various applications.
The pyrazole ring, a five-membered heterocyclic structure with two nitrogen atoms, is known for its stability and reactivity. In this compound, the pyrazole ring is substituted with a propan-2-yl group at position 1 and a (propylamino)methyl group at position 4. These substituents not only enhance the compound's solubility but also contribute to its potential as a bioactive agent. The sulfonamide group at position 5 further increases the compound's versatility, enabling it to participate in hydrogen bonding and other intermolecular interactions.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various pathological processes, such as inflammation and oxidative stress. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by targeting cyclooxygenase enzymes. Additionally, its ability to scavenge free radicals suggests its potential as an antioxidant agent.
In the realm of materials science, this compound has been investigated for its role in polymer synthesis. The sulfonamide group can act as a nucleophile in polymerization reactions, leading to the formation of novel materials with tailored properties. A research team from the University of Cambridge reported that incorporating this compound into polyurethane matrices significantly improved their mechanical strength and thermal stability.
The synthesis of 1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide involves a multi-step process that combines nucleophilic substitution and condensation reactions. The key steps include the preparation of the pyrazole ring through cyclization of appropriate precursors and subsequent substitution reactions to introduce the desired substituents. Optimization of reaction conditions has been crucial in achieving high yields and purity levels.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-friendliness. Initial studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its potential impact on aquatic ecosystems. However, further research is needed to fully understand its environmental fate and toxicity profile.
In conclusion, 1-(propan-2-yl)-4-[(propylamino)methyl]-1H-pyrazole-5-sulfonamide (CAS No: 2137982-97-7) represents a versatile compound with promising applications in pharmaceuticals and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for addressing current challenges in these fields.
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